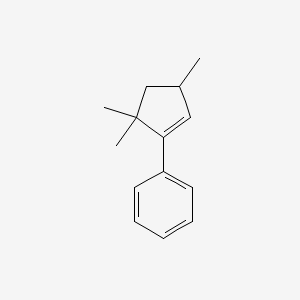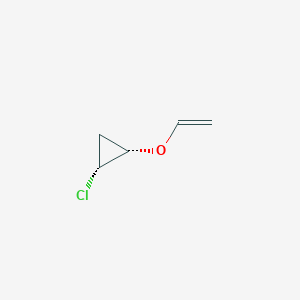![molecular formula C19H24O5 B14650433 5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene CAS No. 52961-91-8](/img/structure/B14650433.png)
5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene is an organic compound with the molecular formula C19H24O5 This compound is characterized by the presence of multiple methoxy groups attached to a benzene ring, making it a member of the methoxybenzene family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene typically involves the reaction of 3,5-dimethoxyphenethylamine with 1,2,3-trimethoxybenzene under specific conditions. One common method is the use of a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in its pure form. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced methoxybenzene derivatives.
Substitution: Halogenated or nitrated methoxybenzene derivatives.
Applications De Recherche Scientifique
5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and van der Waals interactions with target proteins, influencing their activity. Additionally, the compound may modulate signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene
- 3’,5’-Dimethoxyacetophenone
- 2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile
Uniqueness
5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene is unique due to the specific arrangement of its methoxy groups, which can influence its reactivity and interactions with other molecules. This distinct structure may result in different biological activities and chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
52961-91-8 |
|---|---|
Formule moléculaire |
C19H24O5 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
5-[2-(3,5-dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C19H24O5/c1-20-15-8-13(9-16(12-15)21-2)6-7-14-10-17(22-3)19(24-5)18(11-14)23-4/h8-12H,6-7H2,1-5H3 |
Clé InChI |
BDZXBDCLPQMOIN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14650355.png)


![dimethyl 2-[(Z)-but-2-enylidene]propanedioate](/img/structure/B14650389.png)
![1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14650394.png)





![4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14650420.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate](/img/structure/B14650421.png)


